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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395 Get Quote

Introduction

Invasin, a 986-amino acid outer membrane protein from Yersinia species, is a key virulence

factor that facilitates the entry of these bacteria into host cells. This process is initiated by the

high-affinity binding of invasin to several members of the β1 integrin family of cell adhesion

molecules on the host cell surface. The selection of an appropriate cell line is therefore critical

for studying the molecular mechanisms of invasin-mediated bacterial uptake and for the

development of potential therapeutic interventions. This document provides a detailed guide to

suitable cell lines, experimental protocols, and the underlying signaling pathways.

Recommended Cell Lines for Invasin-Mediated
Entry
The primary determinant for a cell line's suitability for invasin studies is its surface expression

level of β1 integrins. Cell lines with high levels of β1 integrins generally exhibit robust invasin-

mediated uptake.

Table 1: Comparison of Cell Lines for Invasin-Mediated Entry
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Cell Line Origin
β1 Integrin
Expression

Key Features
&
Consideration
s

Reference

HEp-2

Human

epidermoid

carcinoma,

larynx

High

Adherent, easy

to transfect.

Widely used and

well-

characterized for

invasin studies.

CHO-β1

Chinese Hamster

Ovary

(transfected)

High

(overexpressed)

Low endogenous

β1 integrin

expression in

parental CHO

cells makes the

transfected line

an excellent

model for

studying the

specific role of

β1 integrins.

HeLa
Human cervical

adenocarcinoma
Moderate to High

Adherent, robust,

and widely

available. Shows

consistent

invasin-mediated

uptake.

SW480
Human colon

adenocarcinoma
High

Polarized

epithelial cells,

useful for

studying entry

across epithelial

barriers.
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MDCK
Madin-Darby

Canine Kidney
Moderate

Can form

polarized

monolayers,

making them

suitable for

studying

bacterial

translocation

across epithelial

layers.

COS-7

African green

monkey kidney

fibroblast-like

Moderate

Easy to transfect

and suitable for

overexpression

studies of host

factors.

NIH/3T3

Mouse

embryonic

fibroblast

Moderate

Good model for

studying

cytoskeletal

rearrangements

and signaling in

a fibroblast

context.

Experimental Protocols
Protocol 1: Bacterial Invasion Assay
This protocol details a quantitative method to assess the efficiency of invasin-mediated

bacterial entry into a selected cell line.

Materials:

Selected mammalian cell line (e.g., HEp-2)

Yersinia pseudotuberculosis expressing invasin (or E. coli expressing cloned invasin)

Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Gentamicin

Phosphate Buffered Saline (PBS)

Triton X-100

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

Tryptic Soy Agar (TSA) or Luria-Bertani (LB) agar plates

24-well tissue culture plates

Procedure:

Cell Culture:

One day prior to the assay, seed the selected cell line into 24-well plates at a density that

will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well

for HEp-2).

Incubate at 37°C in a 5% CO2 incubator.

Bacterial Culture:

Inoculate a single colony of the invasin-expressing bacteria into TSB or LB broth.

Grow overnight at 26°C (for Yersinia) or 37°C (for E. coli) with shaking.

Infection:

Wash the confluent cell monolayer twice with sterile PBS.

Replace the medium with 500 µL of pre-warmed, serum-free DMEM.

Add the bacterial culture to the cells at a Multiplicity of Infection (MOI) of 10-100.
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Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

Incubate for 90 minutes at 37°C in a 5% CO2 incubator to allow for bacterial entry.

Gentamicin Protection:

Aspirate the medium and wash the cells three times with PBS to remove non-adherent

bacteria.

Add 500 µL of DMEM containing 100 µg/mL gentamicin to each well.

Incubate for 1 hour at 37°C to kill extracellular bacteria.

Cell Lysis and Plating:

Wash the cells three times with PBS to remove the gentamicin.

Lyse the cells by adding 500 µL of 1% Triton X-100 in PBS to each well and incubating for

10 minutes at room temperature.

Serially dilute the lysate in PBS and plate the dilutions onto TSA or LB agar plates.

Incubate the plates overnight at the appropriate temperature.

Quantification:

Count the number of Colony Forming Units (CFU) on the plates.

Calculate the percentage of internalized bacteria relative to the initial inoculum.

Protocol 2: Immunofluorescence Staining of the Invasin-
Induced Signaling Cascade
This protocol allows for the visualization of key signaling molecules recruited to the site of

bacterial entry.

Materials:
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Cells grown on glass coverslips in a 24-well plate

Invasin-expressing bacteria

Paraformaldehyde (4%)

Triton X-100 (0.1%)

Bovine Serum Albumin (BSA)

Primary antibodies (e.g., anti-phospho-FAK, anti-paxillin)

Fluorescently labeled secondary antibodies

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Fluorescence microscope

Procedure:

Infection:

Perform the infection as described in Protocol 1 (steps 1-3), using cells grown on

coverslips.

Fixation and Permeabilization:

After the desired incubation time (e.g., 30 minutes), wash the cells with PBS.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking and Staining:
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Wash three times with PBS.

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

Incubate with the primary antibody (diluted in 1% BSA) for 1 hour at room temperature.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour

in the dark.

Wash three times with PBS.

Mounting and Imaging:

Stain the nuclei with DAPI for 5 minutes.

Wash with PBS.

Mount the coverslips onto glass slides using a mounting medium.

Visualize the cells using a fluorescence microscope.

Signaling Pathways and Visualization
Invasin-mediated entry triggers a signaling cascade that results in cytoskeletal rearrangements

necessary for bacterial engulfment. This process is initiated by the clustering of β1 integrins

upon binding to invasin.

Invasin-Mediated Signaling Cascade
The binding of invasin to β1 integrins leads to the recruitment and activation of Focal Adhesion

Kinase (FAK). Activated FAK, in turn, phosphorylates other downstream targets, including

paxillin and p130Cas, leading to the activation of Rac1, a small GTPase. Rac1 activation

stimulates actin polymerization via the Arp2/3 complex, resulting in the formation of membrane

protrusions that engulf the bacterium.
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Caption: Signaling pathway of invasin-mediated bacterial entry.

Experimental Workflow for Invasion Assay
The following diagram outlines the key steps in a quantitative bacterial invasion assay.
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Click to download full resolution via product page

Caption: Workflow for a quantitative gentamicin protection assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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